molecular formula C12H14N2O3S2 B14181082 5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole CAS No. 922504-77-6

5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole

Cat. No.: B14181082
CAS No.: 922504-77-6
M. Wt: 298.4 g/mol
InChI Key: HJZCWQFMSKGLCL-UHFFFAOYSA-N
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Description

5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole is a chemical compound with the molecular formula C12H14N2O3S2 It is known for its unique structure, which includes a thiadiazole ring, a methoxy group, and a methanesulfonyl group attached to a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole typically involves the reaction of 3,5-dimethylphenylmethanesulfonyl chloride with appropriate thiadiazole precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted thiadiazole compounds.

Scientific Research Applications

5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiadiazole ring may also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethylphenyl)methanesulfonyl chloride: A precursor used in the synthesis of the target compound.

    3-Methoxy-1,2,4-thiadiazole: A related thiadiazole compound with similar structural features.

    Methanesulfonyl derivatives: Compounds with similar functional groups and reactivity.

Uniqueness

5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole is unique due to its combination of a methanesulfonyl group, a methoxy group, and a thiadiazole ring. This unique structure imparts specific reactivity and potential biological activities that distinguish it from other similar compounds .

Properties

CAS No.

922504-77-6

Molecular Formula

C12H14N2O3S2

Molecular Weight

298.4 g/mol

IUPAC Name

5-[(3,5-dimethylphenyl)methylsulfonyl]-3-methoxy-1,2,4-thiadiazole

InChI

InChI=1S/C12H14N2O3S2/c1-8-4-9(2)6-10(5-8)7-19(15,16)12-13-11(17-3)14-18-12/h4-6H,7H2,1-3H3

InChI Key

HJZCWQFMSKGLCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CS(=O)(=O)C2=NC(=NS2)OC)C

Origin of Product

United States

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